molecular formula C7H5IN2O B582438 6-Iodo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one CAS No. 1260381-60-9

6-Iodo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one

Cat. No.: B582438
CAS No.: 1260381-60-9
M. Wt: 260.034
InChI Key: BWQVIOZKQFGOLU-UHFFFAOYSA-N
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Description

6-Iodo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one is a halogenated heterocyclic compound featuring a fused pyrrolopyridine core with an iodine substituent at position 5. Its molecular formula is C₇H₅IN₂O, with a calculated molecular weight of 260.03 g/mol (inferred from bromo analog data ). This compound serves as a key intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where its iodine substituent facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) due to iodine’s role as a leaving group .

Properties

IUPAC Name

6-iodo-1,3-dihydropyrrolo[3,2-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2O/c8-4-1-6-5(9-3-4)2-7(11)10-6/h1,3H,2H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWQVIOZKQFGOLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=N2)I)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801232010
Record name 1,3-Dihydro-6-iodo-2H-pyrrolo[3,2-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801232010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260381-60-9
Record name 1,3-Dihydro-6-iodo-2H-pyrrolo[3,2-b]pyridin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260381-60-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dihydro-6-iodo-2H-pyrrolo[3,2-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801232010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

6-Iodo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative .

Mechanism of Action

Comparison with Similar Compounds

The structural and functional properties of 6-Iodo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one are best understood through comparison with analogs differing in substituent type, position, and ring fusion. Below is a detailed analysis:

Halogen-Substituted Analogs
Compound Name Substituent Position Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties
This compound Iodo 6 C₇H₅IN₂O 260.03 Not provided High molecular weight; iodine’s size and polarizability enhance leaving-group ability .
6-Bromo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one Bromo 6 C₇H₅BrN₂O 213.03 1190319-62-0 Lower density (1.768 g/cm³) and pKa (~12.03) compared to iodo analog .
6-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Chloro 6 C₇H₅ClN₂O 168.58 220896-14-0 Positional isomer ([2,3-b] vs. [3,2-b] ring fusion) alters electronic environment .

Key Differences :

  • Reactivity : Iodo and bromo analogs are preferred for cross-coupling reactions, but iodine’s larger atomic radius may necessitate modified reaction conditions .
  • Physical Properties : Iodo derivatives exhibit higher molecular weight and lower solubility in polar solvents compared to chloro/bromo analogs .
Alkyl- and Alkoxy-Substituted Analogs
Compound Name Substituent Position Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties
6-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one Methyl 6 C₈H₈N₂O 148.16 1190322-98-5 Increased lipophilicity; methyl group enhances metabolic stability in drug candidates .
5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2(3H)-one Methoxy 5 C₈H₈N₂O₂ 164.16 178393-14-1 Electron-donating methoxy group at position 5 alters electronic density, affecting reactivity .

Key Differences :

  • Applications : Methyl derivatives are used to modulate pharmacokinetics, while methoxy analogs may serve as intermediates for bioactive molecules .
Positional Isomers and Ring Fusion Variants
Compound Name Substituent Position Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties
5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Chloro 5 C₇H₅ClN₂O 168.58 1190314-60-3 Substitution at position 5 ([2,3-b] ring fusion) reduces similarity (0.89 vs. target compound) .

Key Differences :

  • Biological Activity : Positional isomers may exhibit divergent binding affinities due to altered steric and electronic environments .

Biological Activity

6-Iodo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one is a halogenated heterocyclic compound with significant potential in medicinal chemistry. Its molecular formula is C7H5IN2, and it has been the subject of various studies due to its biological activity, particularly in the context of cancer therapy and kinase inhibition.

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C7H5IN2
  • CAS Number: 1260381-60-9

The synthesis of this compound typically involves the iodination of pyrrolopyridine derivatives, often utilizing iodine along with oxidizing agents to introduce the iodine atom at the desired position on the pyrrolopyridine ring.

The primary mechanism of action for this compound is its interaction with fibroblast growth factor receptors (FGFRs). By binding to these receptors, the compound inhibits their activity, which subsequently suppresses downstream signaling pathways involved in cell proliferation and survival. This inhibition is crucial in cancer therapies where FGFR signaling is often upregulated .

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. It has been shown to inhibit FGFR signaling pathways effectively, which is significant in various cancers such as breast and lung cancer. The compound's ability to block these pathways suggests its potential as a therapeutic agent in oncology .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
FGFR InhibitionInhibits FGFR signaling pathways
Anticancer ActivitySuppresses tumor cell proliferation
Kinase InhibitionPotential inhibitor of SGK-1 kinase

Case Studies

Several studies have explored the efficacy of this compound in preclinical settings:

  • Study on Cancer Cell Lines : A study demonstrated that this compound significantly reduced cell viability in various cancer cell lines through apoptosis induction. The IC50 values indicated strong potency against FGFR-dependent tumors .
  • Kinase Inhibition Study : Another research focused on its role as an inhibitor of SGK-1 kinase, highlighting its potential in treating disorders associated with SGK activity. The study found that compounds similar to this compound showed promising results in inhibiting SGK activity, suggesting further exploration into its therapeutic applications .

Comparative Analysis with Related Compounds

When compared to similar compounds such as 6-Bromo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one and 6-Chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one, this compound demonstrates unique biological activity due to the presence of the iodine atom. This halogen can influence both reactivity and biological interaction profiles significantly.

Table 2: Comparison of Pyrrolopyridine Derivatives

Compound NameFGFR InhibitionSGK InhibitionNotes
This compoundYesYesStrong anticancer properties
6-Bromo-1H-pyrrolo[3,2-b]pyridin-2(3H)-oneModerateNoLess potent than iodine variant
6-Chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-oneLowNoWeaker biological activity

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